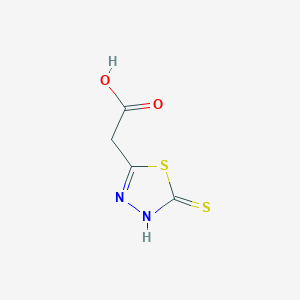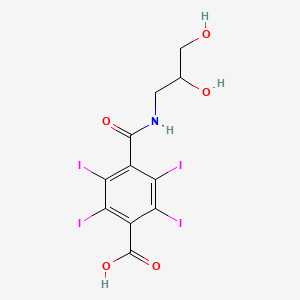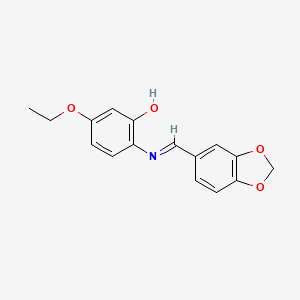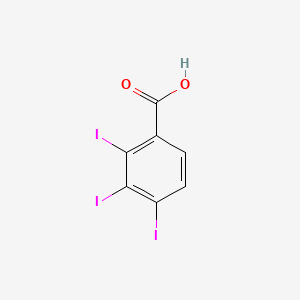![molecular formula C13H24 B14686175 1-[(Z)-hex-1-enyl]-2-methylcyclohexane CAS No. 34611-77-3](/img/structure/B14686175.png)
1-[(Z)-hex-1-enyl]-2-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-hex-1-enyl]-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a hex-1-enyl group and a methyl group. The (Z) configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane typically involves the following steps:
Formation of the hex-1-enyl group: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Cyclohexane ring formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.
Substitution reactions: The hex-1-enyl group and the methyl group are introduced onto the cyclohexane ring through substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors, followed by selective functionalization of the cyclohexane ring. The use of high-pressure reactors and specialized catalysts can enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Z)-hex-1-enyl]-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in the hex-1-enyl group, converting it to a saturated alkyl chain.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms onto the cyclohexane ring or the hex-1-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated alkyl chains
Substitution: Halogenated cyclohexanes and alkenes
Applications De Recherche Scientifique
1-[(Z)-hex-1-enyl]-2-methylcyclohexane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(E)-hex-1-enyl]-2-methylcyclohexane: The (E) isomer with substituents on opposite sides of the double bond.
1-hexyl-2-methylcyclohexane: A saturated analog without the double bond.
2-methylcyclohexanol: A hydroxylated derivative.
Uniqueness
1-[(Z)-hex-1-enyl]-2-methylcyclohexane is unique due to its (Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different physical properties, such as boiling point and solubility, compared to its (E) isomer or saturated analogs.
Propriétés
Numéro CAS |
34611-77-3 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
1-[(Z)-hex-1-enyl]-2-methylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h6,10,12-13H,3-5,7-9,11H2,1-2H3/b10-6- |
Clé InChI |
AOTSAWDDMPEWGA-POHAHGRESA-N |
SMILES isomérique |
CCCC/C=C\C1CCCCC1C |
SMILES canonique |
CCCCC=CC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
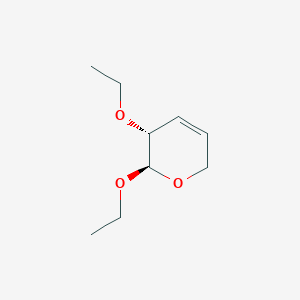
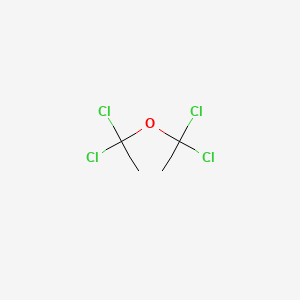
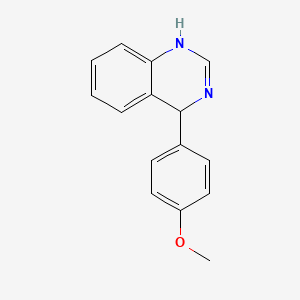
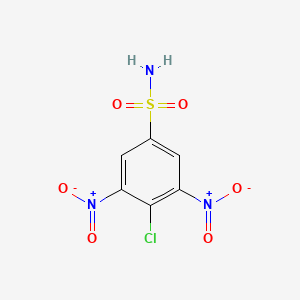
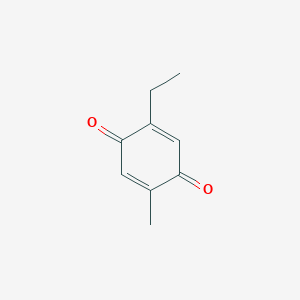
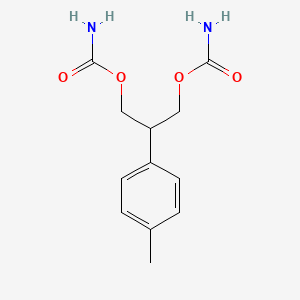
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
